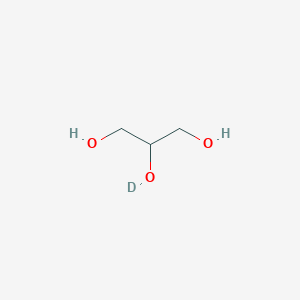
Glycerol-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol-d1 can be synthesized through the deuteration of glycerol. This process involves the exchange of hydrogen atoms in glycerol with deuterium atoms. One common method is the catalytic exchange reaction, where glycerol is treated with deuterium gas in the presence of a catalyst such as platinum or palladium .
Industrial Production Methods
Industrial production of this compound typically involves the use of deuterium oxide (heavy water) as a source of deuterium. The glycerol is dissolved in deuterium oxide and subjected to catalytic exchange reactions under controlled conditions to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
Glycerol-d1 undergoes various chemical reactions similar to those of non-deuterated glycerol. These include:
Oxidation: this compound can be oxidized to form glyceraldehyde-d1 and dihydroxyacetone-d1.
Reduction: It can be reduced to form 1,2-propanediol-d1.
Substitution: This compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products
Oxidation: Glyceraldehyde-d1, dihydroxyacetone-d1.
Reduction: 1,2-propanediol-d1.
Substitution: Various substituted glycerol derivatives depending on the reagents used.
Scientific Research Applications
Glycerol-d1 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent and reagent in various chemical reactions and analytical techniques.
Biology: this compound is used in metabolic studies to trace the pathways of glycerol metabolism in biological systems.
Medicine: It is used in the development of deuterated drugs, which have improved pharmacokinetic properties.
Industry: This compound is used in the production of deuterated polymers and other materials for specialized applications .
Mechanism of Action
The mechanism of action of glycerol-d1 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atom in this compound can be detected using various analytical techniques, allowing researchers to study the metabolism and distribution of glycerol in biological systems. The molecular targets and pathways involved include glycerol kinase, glycerol-3-phosphate dehydrogenase, and other enzymes involved in glycerol metabolism .
Comparison with Similar Compounds
Similar Compounds
Glycerol: The non-deuterated form of glycerol.
Ethylene Glycol: A diol with two hydroxyl groups on adjacent carbon atoms.
Propylene Glycol: Another diol with similar properties to ethylene glycol.
Uniqueness
Glycerol-d1 is unique due to the presence of the deuterium atom, which makes it useful as a tracer in metabolic studies. This property is not shared by non-deuterated glycerol or other similar compounds like ethylene glycol and propylene glycol .
Properties
Molecular Formula |
C3H8O3 |
|---|---|
Molecular Weight |
93.10 g/mol |
IUPAC Name |
2-deuteriooxypropane-1,3-diol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i6D |
InChI Key |
PEDCQBHIVMGVHV-RAMDWTOOSA-N |
Isomeric SMILES |
[2H]OC(CO)CO |
Canonical SMILES |
C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















